2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with an appropriate aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as refluxing, solvent extraction, and recrystallization are commonly used to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form covalent bonds with proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylethylidene group enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C17H15N3OS2 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3OS2/c1-12(13-7-3-2-4-8-13)19-20-16(21)11-22-17-18-14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
PAXJJBRBOLZJOL-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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